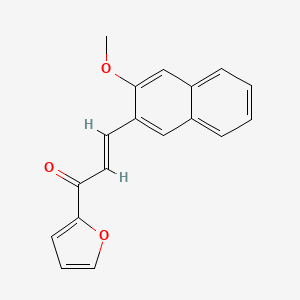

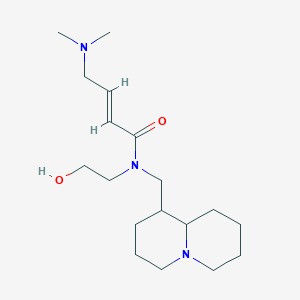

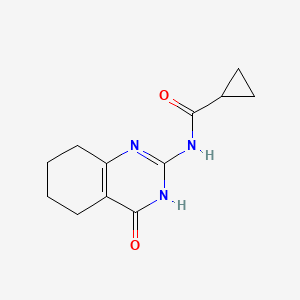

![molecular formula C18H20N2O B2579143 1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-46-2](/img/structure/B2579143.png)

1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学的研究の応用

Synthesis and Biological Evaluation

Research has focused on synthesizing and evaluating benzimidazole derivatives for their potential as pharmacological agents. For instance, benzimidazole acetohydrazide derivatives have been designed and synthesized, with a focus on their evaluation as epidermal growth factor receptor (EGFR) kinase inhibitors. These compounds, through their kinase inhibitor activity, could have implications in cancer research and treatment, demonstrating the versatility of benzimidazole derivatives in medicinal chemistry (Demirel et al., 2017).

Antimicrobial Activity

Another study explored the synthesis of substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl derivatives under different solvent conditions, identifying certain compounds with significant antimicrobial activity. This research underscores the potential of benzimidazole-related compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and fungi (Kottapalle & Shinde, 2021).

Catalysis and Chemical Synthesis

Benzimidazole compounds have also been investigated for their role in catalysis and chemical synthesis processes. For example, the oxidation of alcohols in substituted imidazolium ionic liquids using ruthenium catalysts demonstrates the utility of benzimidazole derivatives in green chemistry and organic synthesis, promoting more efficient and environmentally friendly chemical reactions (Farmer & Welton, 2002).

Protective Effects and Oxidative Stress

The protective effects of benzimidazole derivatives against ethanol-induced oxidative stress in mouse brain and liver have been explored, suggesting potential therapeutic applications in mitigating oxidative damage in tissues. This line of research indicates the broad therapeutic potential of benzimidazole derivatives, including neuroprotection and hepatoprotection (Aktay, Tozkoparan, & Ertan, 2005).

作用機序

Target of Action

The compound contains a benzodiazole and an imidazole ring. Benzodiazoles are known to interact with various biological targets including GABA receptors, while imidazoles have been found to interact with histamine receptors, among others . .

Mode of Action

The mode of action would depend on the specific targets this compound interacts with. For instance, if it targets GABA receptors like some benzodiazoles, it might enhance inhibitory neurotransmission. If it targets histamine receptors like some imidazoles, it might have antihistamine effects .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to predict the biochemical pathways it might affect. Based on the known effects of benzodiazoles and imidazoles, it could potentially influence neurotransmission or immune response pathways .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if it has GABAergic or antihistamine effects, it might have sedative or anti-allergic effects, respectively .

将来の方向性

特性

IUPAC Name |

1-[1-(3-phenylpropyl)benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14(21)18-19-16-11-5-6-12-17(16)20(18)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14,21H,7,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWHLLSCQUBJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

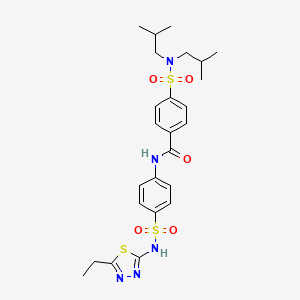

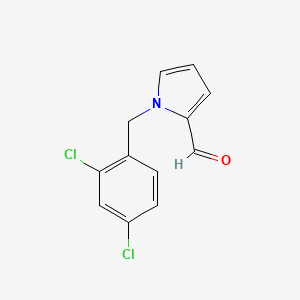

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

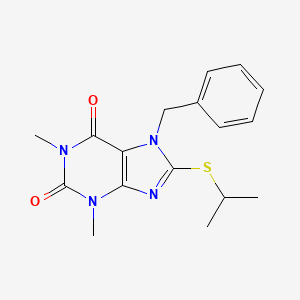

![N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2579079.png)

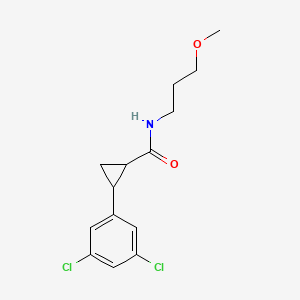

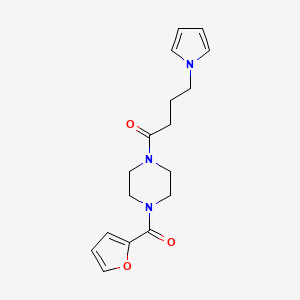

![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)